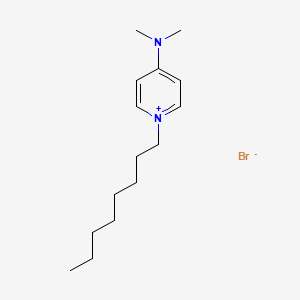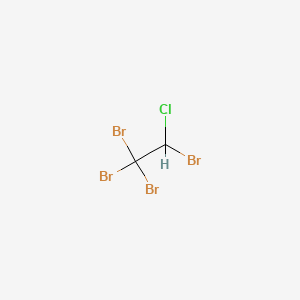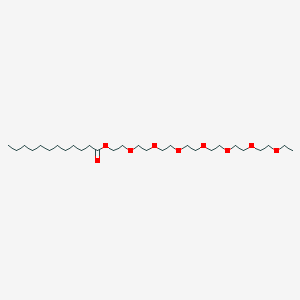
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate is a complex organic compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate typically involves the reaction of 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate involves its interaction with molecular targets through its ether linkages. These linkages allow the compound to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and biochemical assays. The pathways involved often include the stabilization of drug molecules and enhancement of their solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol
- 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate
- 29-Hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacos-1-yl laurate
Uniqueness
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate stands out due to its specific ester linkage with dodecanoic acid, which imparts unique properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain esters with multiple ether linkages .
Propriétés
Numéro CAS |
255398-52-8 |
|---|---|
Formule moléculaire |
C28H56O9 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C28H56O9/c1-3-5-6-7-8-9-10-11-12-13-28(29)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30-4-2/h3-27H2,1-2H3 |
Clé InChI |
JAVRXBZHDGMOTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)


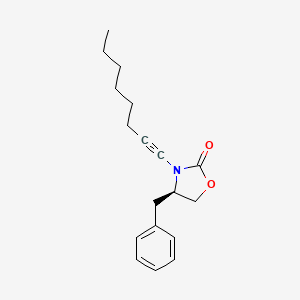
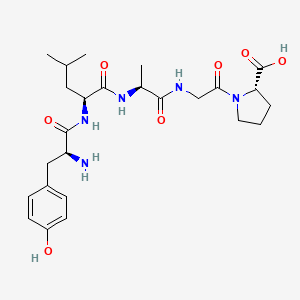
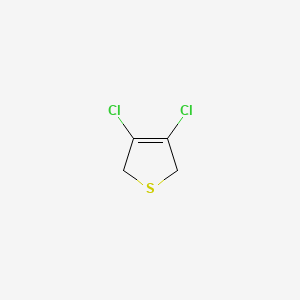
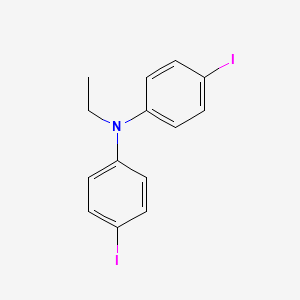
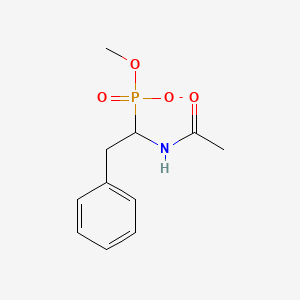
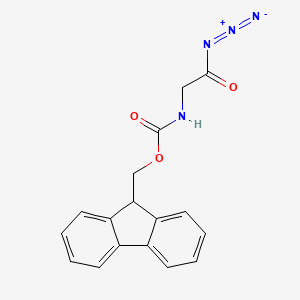
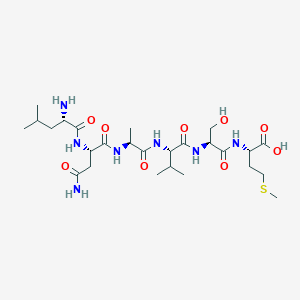
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
